2-Chloro-7,8-dimethylquinoline-3-carbaldehyde
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Overview
Description
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their diverse biological and pharmaceutical properties, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, which is formed by the reaction of dimethylformamide (DMF) with phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). The reaction proceeds as follows:
Formation of Vilsmeier Reagent: DMF reacts with POCl3 or PCl5 to form the Vilsmeier reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline are often used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines (NH3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid.
Reduction: 2-Chloro-7,8-dimethylquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes and receptors.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde involves its interaction with various molecular targets. The chloro and aldehyde groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modulation of receptor functions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Lacks the methyl groups at the 7 and 8 positions.
7,8-Dimethylquinoline-3-carbaldehyde: Lacks the chloro group at the 2 position.
2-Chloro-3-formylquinoline: Similar structure but without the methyl groups.
Uniqueness
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is unique due to the presence of both the chloro group and the two methyl groups.
Properties
IUPAC Name |
2-chloro-7,8-dimethylquinoline-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-7-3-4-9-5-10(6-15)12(13)14-11(9)8(7)2/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBVEHFRQCFGCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)C=O)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354993 |
Source
|
Record name | 2-chloro-7,8-dimethylquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
323196-70-9 |
Source
|
Record name | 2-chloro-7,8-dimethylquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the crystallographic mirror plane observed in the structure of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde?
A1: The presence of all non-hydrogen atoms on a crystallographic mirror plane [] suggests that the molecule possesses a planar conformation in its solid state. This structural information can be valuable for understanding the compound's packing in the crystal lattice and potentially for predicting its physical properties.
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